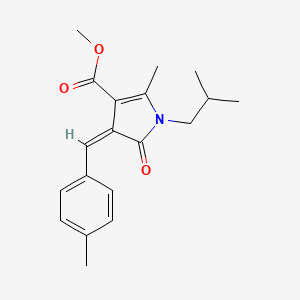

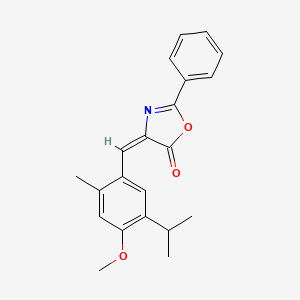

methyl 1-isobutyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrole and pyrrolidine derivatives often involves multicomponent reactions (MCRs) or specific cyclization processes. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates have been synthesized using MCR between isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile, facilitated by BF3:OEt2 as a catalyst, highlighting the complexity and specificity of synthesis processes in this chemical domain (Kumar, Sethukumar, & Prakasam, 2013).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives reveals significant features, such as crystal arrangements and molecular conformations. For instance, the crystal and molecular structure analysis of certain pyrrolidine-2,3-dione derivatives, which share structural similarities with the compound , have shown flattened-boat conformations of the pyran ring, which could imply specific electronic and spatial configurations relevant for their chemical behavior (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrole derivatives are known to undergo various chemical reactions, including cycloaddition and rearrangement. These reactions are crucial for modifying the compound's structure and properties. For instance, cycloaddition with isobutyl vinyl ether and allyl alcohol has been documented to yield specific derivatives, showcasing the reactivity of such compounds (Carruthers & Moses, 1988).

科学的研究の応用

Polymer Science and Synthesis

The use of electron-pair donors in carbocationic polymerization for the synthesis of linear living polymers demonstrates the application of similar chemicals in creating advanced polymer materials. For instance, 1-Methyl-2-pyrrolidinone has been used as an efficient electron-pair donor in isobutylene polymerization, highlighting the potential of related chemicals in polymer synthesis and modification processes (Pratap & Heller, 1992).

Organic Synthesis

In organic synthesis, the transformation of isoxazole derivatives into α-Aminopyrrole derivatives through a series of reactions showcases the utility of complex molecules in synthesizing bioactive compounds. This method involves steps like cyanide Michael addition, methylation, and reductive transformation, indicating the role of structurally similar compounds in synthesizing heterocyclic compounds (Galenko et al., 2019).

Medicinal Chemistry and Drug Development

In the domain of medicinal chemistry, research on the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate for antibiotic development underlines the significance of pyrrole derivatives in pharmaceutical research. This showcases the design and optimization of synthetic pathways for bioactive molecules, emphasizing the importance of such chemical structures in drug synthesis (Fleck et al., 2003).

特性

IUPAC Name |

methyl (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-12(2)11-20-14(4)17(19(22)23-5)16(18(20)21)10-15-8-6-13(3)7-9-15/h6-10,12H,11H2,1-5H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNYJHHJZFODLD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC(C)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC(C)C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4Z)-2-methyl-4-(4-methylbenzylidene)-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)